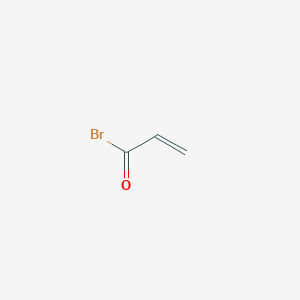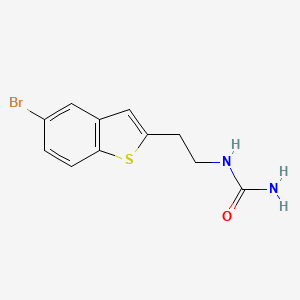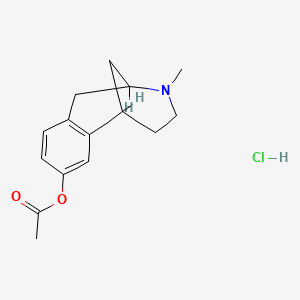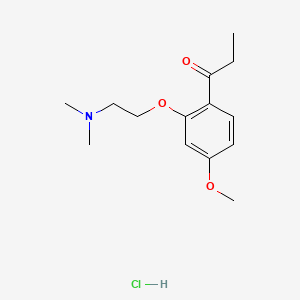
3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol: is a long-chain polyether alcohol. This compound is characterized by its multiple ether linkages and a terminal hydroxyl group. It is a member of the polyethylene glycol family, which is known for its versatility and wide range of applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol typically involves the polymerization of ethylene oxide. The process can be initiated by a nucleophilic attack on ethylene oxide by a hydroxyl group, leading to the formation of a polyether chain. The reaction is usually carried out under basic conditions, using catalysts such as potassium hydroxide or sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of ethylene oxide to a hydroxyl-terminated initiator. The reaction is conducted in a high-pressure reactor, and the molecular weight of the resulting polymer can be controlled by adjusting the ratio of ethylene oxide to the initiator. The final product is purified through distillation or other separation techniques to remove any unreacted monomers and by-products.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers or alcohols with lower oxidation states.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethers, alcohols.
Substitution: Halides, esters.
科学的研究の応用
3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its ability to dissolve both polar and non-polar substances.
Biology: Employed in the formulation of drug delivery systems, particularly in the creation of micelles and nanoparticles for targeted drug delivery.
Medicine: Utilized in the development of biocompatible materials for medical devices and implants.
Industry: Applied in the production of lubricants, surfactants, and emulsifiers due to its amphiphilic nature.
作用機序
The mechanism of action of 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol is largely dependent on its polyether structure and terminal hydroxyl group. The compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. In drug delivery systems, it can encapsulate hydrophobic drugs within its polyether core, enhancing their solubility and bioavailability. The hydroxyl group can also participate in chemical reactions, allowing for further functionalization and modification of the compound.
類似化合物との比較
Polyethylene Glycol (PEG): A shorter-chain polyether with similar properties but lower molecular weight.
Polypropylene Glycol (PPG): Another polyether with a different repeating unit, leading to different physical and chemical properties.
Polytetrahydrofuran (PTHF): A polyether with a cyclic ether structure, offering different solubility and mechanical properties.
Uniqueness: 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatetracontan-1-ol is unique due to its long-chain structure, which provides enhanced solubility for a wide range of substances and improved biocompatibility. Its multiple ether linkages and terminal hydroxyl group offer versatile functionalization options, making it suitable for various applications in research and industry.
特性
CAS番号 |
25763-63-7 |
|---|---|
分子式 |
C34H70O12 |
分子量 |
670.9 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C34H70O12/c1-2-3-4-5-6-7-8-9-10-11-13-36-15-17-38-19-21-40-23-25-42-27-29-44-31-33-46-34-32-45-30-28-43-26-24-41-22-20-39-18-16-37-14-12-35/h35H,2-34H2,1H3 |
InChIキー |
QEZQGPFAVAAYQT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Benzo[f]quinolin-3(4H)-one](/img/structure/B14702066.png)
![[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14702067.png)
![1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14702073.png)
![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)


